2-(3-Nitrophenyl)thiazole-4-acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)thiazole-4-acetic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring .
Industrial Production Methods
the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)thiazole-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
Scientific Research Applications
2-(3-Nitrophenyl)thiazole-4-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)thiazole-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives used in anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)thiazole-4-acetic acid
- 4-Methyl-2-(3-nitrophenyl)-thiazole-5-carboxylic acid
- 2-(3-Nitrophenyl)-4-(2-hydroxyphenyl)thiazole
Uniqueness
2-(3-Nitrophenyl)thiazole-4-acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties .
Biological Activity
2-(3-Nitrophenyl)thiazole-4-acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a thiazole ring substituted with a nitrophenyl group and an acetic acid moiety. This unique configuration contributes to its biological activity, particularly in the realm of medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication. The minimal inhibitory concentrations (MICs) for certain strains have been reported as low as 0.03125 μg/mL, indicating strong antibacterial potential against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .
Bacterial Strain | MIC (μg/mL) |
---|---|
Enterococcus faecalis | <0.03125 |
Staphylococcus aureus | 0.125 |
Klebsiella pneumoniae | 1 |
Acinetobacter baumannii | 4 |
Anticancer Activity
The compound has also shown promising anticancer properties. Studies have demonstrated its ability to inhibit matrix metalloproteinases (MMPs) and BCL2 family proteins, which are involved in cancer cell proliferation and survival. In vitro assays have indicated that certain derivatives of thiazole exhibit IC50 values in the micromolar range against cancer cell lines such as HCT-116 and HepG2 .
Cell Line | IC50 (μM) |
---|---|
HCT-116 | 2.31 ± 0.43 |
HepG2 | 4.57 ± 0.85 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Gyrase and Topoisomerase IV Inhibition : The compound binds to the ATP-binding site of these enzymes, disrupting their function and leading to bacterial cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound, against MDR strains in a mouse model. The results indicated significant reductions in bacterial load in treated groups compared to controls .
- Anticancer Screening : In another investigation, derivatives were screened for their anticancer activity using MTT assays on multiple cancer cell lines. The most active compounds were further analyzed for their mechanisms using flow cytometry, confirming apoptosis as a primary mode of action .
Properties
IUPAC Name |
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-2-1-3-9(4-7)13(16)17/h1-4,6H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZLDZSRCQQYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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